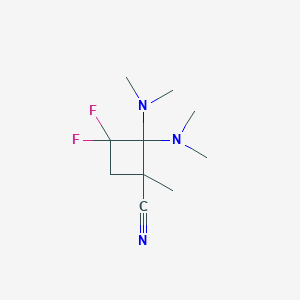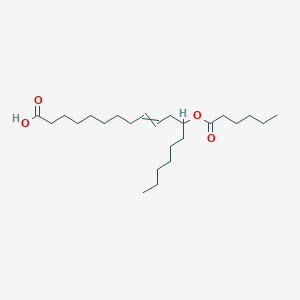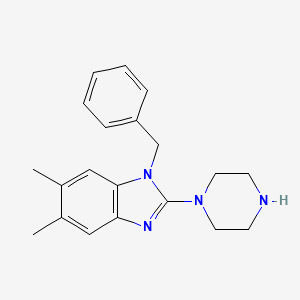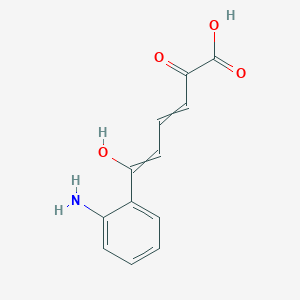
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the fourth position, a piperidinomethyl group at the third position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with piperidine and formaldehyde under basic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is subsequently cyclized to form the desired benzopyran derivative.
-
Condensation Reaction
Reactants: 4-hydroxycoumarin, piperidine, formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Intermediate: Mannich base
-
Cyclization
Conditions: Heating under reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the Mannich base intermediate, followed by cyclization and purification. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic medium
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Substituted benzopyran derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, leading to its anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-(morpholinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(pyrrolidinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(azetidinomethyl)-2H-1-benzopyran-2-one
Uniqueness
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is unique due to the presence of the piperidinomethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced stability and bioavailability, making it a promising candidate for further development in therapeutic applications.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
4-amino-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H18N2O2/c16-14-11-6-2-3-7-13(11)19-15(18)12(14)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10,16H2 |
Clave InChI |
IWNUVOZPGFTFBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)

![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)


![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)



